molecular formula C15H23N3O B14002499 n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine CAS No. 75291-60-0

n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine

Cat. No.: B14002499
CAS No.: 75291-60-0
M. Wt: 261.36 g/mol
InChI Key: GSAXZSFHIKRTPQ-UHFFFAOYSA-N
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Description

n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine: is a chemical compound with the molecular formula C16H24N3O. It is characterized by the presence of a cyclohexyl group, a morpholine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine typically involves the reaction of cyclohexylamine with 4-chloropyridine, followed by the introduction of the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine stands out due to the presence of both a morpholine ring and a pyridine ring, which confer unique chemical and biological properties.

Properties

CAS No.

75291-60-0

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-cyclohexyl-4-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C15H23N3O/c1-2-4-13(5-3-1)17-15-12-14(6-7-16-15)18-8-10-19-11-9-18/h6-7,12-13H,1-5,8-11H2,(H,16,17)

InChI Key

GSAXZSFHIKRTPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)N3CCOCC3

Origin of Product

United States

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